molecular formula C8H11NO4S2 B13538120 5-(n-Ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

5-(n-Ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B13538120
M. Wt: 249.3 g/mol
InChI Key: LCXYKJGIGWDGKY-UHFFFAOYSA-N
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Description

5-(n-Ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethylsulfamoyl group and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n-Ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid typically involves the introduction of the ethylsulfamoyl group and the carboxylic acid group onto the thiophene ring. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with n-ethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(n-Ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(n-Ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(n-Ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(n-Methylsulfamoyl)-3-methylthiophene-2-carboxylic acid
  • 5-(n-Propylsulfamoyl)-3-methylthiophene-2-carboxylic acid
  • 5-(n-Butylsulfamoyl)-3-methylthiophene-2-carboxylic acid

Uniqueness

5-(n-Ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid is unique due to the specific combination of the ethylsulfamoyl group and the carboxylic acid group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

5-(ethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H11NO4S2/c1-3-9-15(12,13)6-4-5(2)7(14-6)8(10)11/h4,9H,3H2,1-2H3,(H,10,11)

InChI Key

LCXYKJGIGWDGKY-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(S1)C(=O)O)C

Origin of Product

United States

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